C19H16ClN5O3S2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinone, 4-[(6-chlorobenzo[b]thien-2-yl)sulfonyl]-1-(1H-imidazo[4,5-c]pyridin-2-yl methyl) involves multiple steps, including the formation of the piperazinone ring and the attachment of the sulfonyl and imidazo groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Piperazinone, 4-[(6-chlorobenzo[b]thien-2-yl)sulfonyl]-1-(1H-imidazo[4,5-c]pyridin-2-yl methyl): undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Piperazinone, 4-[(6-chlorobenzo[b]thien-2-yl)sulfonyl]-1-(1H-imidazo[4,5-c]pyridin-2-yl methyl): has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions .
Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases .
Industry: It is used in the development of new materials and as a component in industrial processes .
Mechanism of Action
The mechanism of action of Piperazinone, 4-[(6-chlorobenzo[b]thien-2-yl)sulfonyl]-1-(1H-imidazo[4,5-c]pyridin-2-yl methyl) involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazinone, 4-[(6-chlorobenzo[b]thien-2-yl)sulfonyl]-1-(1H-imidazo[4,5-c]pyridin-2-yl methyl) include other piperazinone derivatives and compounds with similar structural features, such as:
- Piperazine derivatives
- Imidazo[4,5-c]pyridine derivatives
- Benzo[b]thiophene derivatives
Uniqueness
The uniqueness of **Piperazinone, 4-[(6-chlorobenzo[b]thien-2-yl)sulfonyl]-1-(1H-imidazo[4,5-c]
Properties
Molecular Formula |
C19H16ClN5O3S2 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C19H16ClN5O3S2/c20-13-2-4-15(5-3-13)30(27,28)25-19-24-16-6-1-12(9-17(16)29-19)18(26)22-8-7-14-10-21-11-23-14/h1-6,9-11H,7-8H2,(H,21,23)(H,22,26)(H,24,25) |
InChI Key |
IFSYHYNPKHZCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)NCCC4=CN=CN4)Cl |
Origin of Product |
United States |
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